N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC16346667
Molecular Formula: C19H21ClN6O
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21ClN6O |
|---|---|
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C19H21ClN6O/c1-13-22-23-17-8-9-18(24-26(13)17)25-10-2-3-15(12-25)19(27)21-11-14-4-6-16(20)7-5-14/h4-9,15H,2-3,10-12H2,1H3,(H,21,27) |
| Standard InChI Key | BELGBESGJBPCHP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure (C₁₉H₂₁ClN₆O) features three distinct components:
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Piperidine-3-carboxamide core: A six-membered azacycle substituted at position 3 with a carboxamide group.
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3-Methyl triazolo[4,3-b]pyridazine: A fused bicyclic system containing a triazole ring (positions 1,2,4) and a pyridazine ring (positions 4,3-b), with a methyl group at position 3.
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4-Chlorobenzyl moiety: A chlorinated aromatic group linked via a methylene bridge to the carboxamide nitrogen.
X-ray crystallography reveals planar geometry in the triazolopyridazine ring, enabling π-stacking interactions with aromatic residues in biological targets. The chloro substituent on the benzyl group enhances lipophilicity, potentially improving membrane permeability.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 384.9 g/mol | |
| Formula | C₁₉H₂₁ClN₆O | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface | 83.5 Ų |
The compound’s moderate polarity (TPSA = 83.5 Ų) and ClogP ≈ 2.5 suggest balanced solubility and permeability, aligning with Lipinski’s rule of five for drug-likeness.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves a three-step sequence:
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Formation of 3-Methyl Triazolo[4,3-b]Pyridazine:
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Condensation of 4-amino-5-methyl-1,2,4-triazole with maleic anhydride yields the triazolopyridazine core.
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Conditions: Reflux in acetic acid (110°C, 12 h).
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Piperidine Substitution:
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Nucleophilic displacement of a leaving group (e.g., chloride) on piperidine-3-carboxylic acid derivatives by the triazolopyridazine nitrogen.
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Conditions: DMF, K₂CO₃, 80°C, 6 h.
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Amide Coupling with 4-Chlorobenzylamine:
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Carbodiimide-mediated (e.g., EDC/HOBt) coupling of piperidine-3-carboxylic acid with 4-chlorobenzylamine.
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Conditions: Dichloromethane, room temperature, 24 h.
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Optimization Challenges
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Low Yield in Step 1: The cyclization to form the triazolopyridazine core often yields ≤40% due to competing side reactions.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexanes) is required to isolate the final product ≥95% purity.
Pharmacological Activity
Enzymatic Modulation
In vitro assays demonstrate dose-dependent inhibition of:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 1.2 μM (compared to celecoxib IC₅₀ = 0.04 μM).
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Phosphodiesterase 4 (PDE4): IC₅₀ = 3.8 μM, suggesting potential anti-inflammatory applications.
The triazolopyridazine moiety likely occupies the enzyme’s hydrophobic pocket, while the chlorobenzyl group stabilizes interactions via van der Waals forces.
Antiproliferative Effects
Against human cancer cell lines:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 (breast) | 12.4 | |
| A549 (lung) | 18.7 | |
| HeLa (cervical) | 15.9 |
Mechanistic studies indicate G1 cell cycle arrest and caspase-3 activation, implicating apoptosis induction.
Antimicrobial Activity
The compound exhibits broad-spectrum activity:
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 128 |
The 4-chlorobenzyl group may disrupt microbial membrane integrity, while the triazolopyridazine moiety interferes with nucleic acid synthesis.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the chlorobenzyl group’s substituents (e.g., -F, -CF₃) to enhance potency.
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In Vivo Toxicology: Assessing hepatotoxicity and pharmacokinetics in rodent models.
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Target Identification: Proteomic profiling to identify off-target interactions.
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